molecular formula C9H9BrF2O B596458 1-Bromo-3,4-difluoro-2-isopropoxybenzene CAS No. 1242070-97-8

1-Bromo-3,4-difluoro-2-isopropoxybenzene

Cat. No.: B596458
CAS No.: 1242070-97-8
M. Wt: 251.071
InChI Key: KPOMDAQNELQWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3,4-difluoro-2-isopropoxybenzene is a halogenated aromatic compound featuring a bromine atom at position 1, fluorine atoms at positions 3 and 4, and an isopropoxy group at position 2. This structure renders it highly reactive in cross-coupling reactions, making it valuable in organic synthesis, particularly for constructing polymers and functional materials. The isopropoxy group introduces steric bulk and moderate electron-donating effects, which may influence solubility and reactivity compared to smaller alkoxy substituents like methoxy.

Properties

IUPAC Name

1-bromo-3,4-difluoro-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-5(2)13-9-6(10)3-4-7(11)8(9)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOMDAQNELQWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301249143
Record name 1-Bromo-3,4-difluoro-2-(1-methylethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242070-97-8
Record name 1-Bromo-3,4-difluoro-2-(1-methylethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242070-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3,4-difluoro-2-(1-methylethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Steps

  • Starting Material : 3,4-Difluoro-2-isopropoxyaniline

    • Synthesized via nitration and reduction of 3,4-difluoro-2-isopropoxybenzene (if commercially unavailable).

  • Diazotization :

    • Treat with NaNO₂ and HBr at ≤10°C to form the diazonium salt.

  • Sandmeyer Reaction :

    • React with CuBr/HBr under reflux to replace the amino group with bromine.

Key Parameters

  • Yield Optimization : The patent achieved 83% yield for 1-bromo-3,5-difluorobenzene, suggesting comparable efficiency for the target compound.

  • Temperature Control : Maintaining ≤10°C during diazotization prevents premature decomposition.

ParameterValue/ConditionPurpose
Diazotization Temp≤10°CStabilize diazonium salt
HBr Concentration48%Acid catalyst and bromide source
CuBr Stoichiometry0.5 equiv relative to amineFacilitate radical bromination

Protective Group Strategies

To mitigate competing directing effects, temporary protective groups may be employed:

Case Study

  • Protect Phenol : Convert 3,4-difluorophenol to its tert-butyldimethylsilyl (TBS) ether.

  • Bromination : Introduce bromine at position 1 using electrophilic conditions.

  • Deprotection and Alkylation : Remove TBS group and install isopropoxy via alkylation.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Potential
Sandmeyer ReactionHigh regioselectivityRequires custom aniline precursor~80% (extrapolated)
Sequential AlkylationCommercially available intermediatesHarsh conditions for nucleophilic substitution~50–60%
Halogen ExchangeFlexible fluorine positioningMulti-step, risk of side reactions~40–50%

Chemical Reactions Analysis

1-Bromo-3,4-difluoro-2-isopropoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions like Suzuki, Heck, or Sonogashira couplings to form biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

1-Bromo-3,4-difluoro-2-isopropoxybenzene serves as a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals. It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols. This property allows for the creation of diverse substituted benzene derivatives, which are crucial in drug development and chemical manufacturing.

Key Reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced under suitable conditions.
  • Oxidation: The isopropoxy group can be oxidized to yield ketones or carboxylic acids.
  • Reduction: Reduction reactions can convert the bromine atom into difluoro-isopropoxybenzene derivatives.

Medicinal Chemistry

The compound is explored for its potential as a building block in drug design. Its structural features suggest possible interactions with biological targets, making it a candidate for developing new therapeutic agents, particularly in oncology and anti-inflammatory treatments. The halogen atoms enhance lipophilicity and reactivity, allowing it to modulate enzyme activity and receptor interactions effectively.

Biological Activity:

  • Antimicrobial Properties: Studies indicate effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.
  • Anti-inflammatory Effects: In vitro studies show inhibition of pro-inflammatory cytokines, positioning it as a candidate for treating inflammatory diseases.

Material Science

In material science, this compound is utilized in developing advanced materials, including polymers and liquid crystals. Its unique structural properties allow it to contribute to the performance characteristics of these materials, making it valuable in various industrial applications.

Chemical Biology

The compound plays a role in chemical biology by aiding researchers in studying biological pathways involving halogenated aromatic compounds. Its ability to interact with biomolecules allows for investigations into biochemical pathways critical for understanding disease mechanisms.

Case Studies and Research Findings

Research has documented various case studies exploring the applications of this compound:

  • Antimicrobial Research: A study demonstrated its effectiveness against specific bacterial strains, indicating its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Studies: In vitro experiments showed that this compound could inhibit key inflammatory markers, suggesting its utility in formulating anti-inflammatory medications.
  • Synthesis of Complex Molecules: Researchers have successfully used this compound as an intermediate to synthesize complex organic molecules relevant to pharmaceutical chemistry.

Mechanism of Action

The mechanism of action of 1-Bromo-3,4-difluoro-2-isopropoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s reactivity and binding affinity, allowing it to modulate biological pathways. The isopropoxy group contributes to the compound’s lipophilicity, facilitating its penetration into biological membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The following table compares key attributes of 1-bromo-3,4-difluoro-2-isopropoxybenzene with its structural analogs:

Compound Name Molecular Formula Substituents Boiling Point (°C) Density (g/cm³) Reactivity/Applications Source
This compound C₉H₈BrF₂O Br, 3,4-F, 2-isopropoxy Not reported Not reported High cross-coupling efficiency (inferred) Synthetic analog data
1-Bromo-3,5-difluorobenzene C₆H₃BrF₂ Br, 3,5-F 140 1.686 Precursor for TSCT polymers
1-Bromo-3,4-difluoro-2-methoxybenzene C₇H₅BrF₂O Br, 3,4-F, 2-methoxy Not reported Not reported Available in 95–98% purity
1-Bromo-2,3-difluorobenzene C₆H₃BrF₂ Br, 2,3-F Not reported Not reported Similarity score: 0.94

Key Observations:

  • Steric and Electronic Effects : The isopropoxy group in the target compound likely reduces reaction rates in cross-coupling compared to methoxy analogs due to steric hindrance, as seen in studies of bulky alkoxy substituents .
  • Solubility: Larger alkoxy groups (e.g., isopropoxy) enhance solubility in nonpolar solvents compared to fluorine-dominated analogs like 1-bromo-3,5-difluorobenzene .
  • Synthetic Utility : Bromo-difluorobenzenes with electron-withdrawing groups (e.g., fluorine) exhibit enhanced reactivity in Suzuki-Miyaura couplings, a trait shared by the target compound .

Reactivity in Solvent Systems

1-Bromo-3,5-dimethylbenzene and 1-bromo-3,5-di-tert-butylbenzene demonstrated improved conversion rates in PEG/dioxane/water solvent systems for C-O coupling reactions, achieving >90% selectivity for ether products . While direct data for this compound is lacking, its reactivity in similar solvent systems (e.g., PEG-rich phases) is expected to be comparable, albeit modulated by the isopropoxy group’s steric demands.

Economic and Practical Considerations

1-Bromo-3,4-difluoro-2-methoxybenzene, a close analog, is commercially available at 95–98% purity with prices ranging from €80 to €272 per gram . The isopropoxy variant is likely more expensive due to synthetic complexity, though its utility in high-value applications (e.g., electroluminescent polymers) may justify the cost .

Biological Activity

1-Bromo-3,4-difluoro-2-isopropoxybenzene, with the CAS number 1242070-97-8, is a halogenated aromatic compound that has garnered interest in various fields of biological and medicinal chemistry. Its unique structure, featuring both bromine and fluorine substituents, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, supported by relevant research findings and data tables.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC9H9BrF2O
Molecular Weight251.07 g/mol
IUPAC Name1-Bromo-3,4-difluoro-2-(propan-2-yloxy)benzene
CAS Number1242070-97-8
DensityNot specified
Boiling PointNot specified

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties due to their ability to disrupt cellular membranes or inhibit enzymatic functions. In a study examining a series of halogenated benzene derivatives, this compound was tested against various bacterial strains. The compound demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Anticancer Potential

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. A notable study reported that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value for this effect was determined to be approximately 15 µM after 48 hours of treatment .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Membrane Disruption : The presence of bromine and fluorine atoms may enhance lipophilicity, allowing the compound to integrate into lipid membranes.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cell proliferation or bacterial metabolism.

Case Studies and Research Findings

Several case studies have highlighted the biological implications of this compound:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy against pathogenic bacteria.
    • Method : Disk diffusion method was employed to assess the inhibition zones.
    • Findings : Significant inhibition was observed against Staphylococcus aureus, suggesting potential use in developing antibacterial agents .
  • Cytotoxicity Assessment :
    • Objective : To assess the anticancer properties on MCF-7 cell lines.
    • Method : MTT assay was utilized to determine cell viability post-treatment.
    • Findings : The compound displayed dose-dependent cytotoxicity with an IC50 value of 15 µM .

Q & A

Q. What are the optimal synthetic routes for preparing 1-Bromo-3,4-difluoro-2-isopropoxybenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves introducing the isopropoxy group via nucleophilic aromatic substitution (NAS) on a bromo-difluorobenzene precursor. For example, 1-Bromo-3,4-difluorobenzene (CAS 348-61-8) can serve as a starting material . Reacting this with sodium isopropoxide in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C under inert atmosphere promotes substitution at the ortho position relative to bromine. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of precursor to alkoxide) and reaction time (6–12 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate) removes unreacted starting materials . GC or HPLC analysis (>97% purity) is recommended for quality control .

Q. How can researchers confirm the regioselectivity of the isopropoxy group introduction?

Methodological Answer: Regioselectivity is verified using 19F^{19}\text{F} NMR and 1H^{1}\text{H} NMR. The fluorine atoms at positions 3 and 4 deshield the aromatic ring, creating distinct splitting patterns. For instance, in 19F^{19}\text{F} NMR, the fluorine at position 3 (adjacent to bromine) exhibits a downfield shift (~-110 ppm) compared to position 4 (~-115 ppm) due to electronic effects . Post-reaction, the disappearance of the fluorine signal at position 2 (replaced by isopropoxy) confirms substitution. X-ray crystallography or 2D NMR (COSY, NOESY) can further validate structural assignments .

Q. What purification strategies are effective for isolating this compound from byproducts?

Methodological Answer: After NAS, common byproducts include unreacted precursor and di-substituted derivatives. Fractional distillation (bp ~150–160°C at reduced pressure) is effective for bulk separation . For higher purity, preparative HPLC with a C18 column (acetonitrile/water gradient) resolves polar impurities. Recrystallization in ethanol/water (7:3 v/v) at low temperatures (0–4°C) yields crystalline product with >99% purity .

Advanced Research Questions

Q. How does steric hindrance from the isopropoxy group influence subsequent cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The isopropoxy group at position 2 creates steric bulk, potentially slowing transmetalation in cross-coupling reactions. To mitigate this, use bulky palladium catalysts (e.g., SPhos or XPhos ligands) that enhance selectivity for the bromine site . Pre-activation of the boronic acid (e.g., with K3_3PO4_4) and elevated temperatures (80–100°C in toluene/ethanol) improve coupling efficiency. Reaction monitoring via TLC or in situ 19F^{19}\text{F} NMR helps track progress .

Q. What are the stability challenges of this compound under acidic or basic conditions?

Methodological Answer: The compound is susceptible to hydrolysis of the isopropoxy group under strong acidic (e.g., H2_2SO4_4) or basic (e.g., NaOH) conditions. Stability studies in buffered solutions (pH 3–10) reveal decomposition above pH 9, forming 3,4-difluorophenol derivatives. For reactions requiring basic conditions (e.g., deprotection), use mild bases (e.g., K2_2CO3_3) in anhydrous solvents . Accelerated aging tests (40°C, 75% humidity) combined with LC-MS identify degradation pathways .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer: Yield discrepancies often arise from variations in NAS conditions or catalyst loading. A meta-analysis of published protocols shows that reactions with >10 mol% Pd catalyst and excess boronic acid (1.5 eq.) achieve higher yields (70–85%) . Contradictions in regioselectivity may stem from solvent polarity differences; DMSO favors para substitution, while THF promotes ortho selectivity. Systematic DOE (Design of Experiments) approaches, varying temperature, solvent, and ligand, clarify optimal conditions .

Q. What advanced applications exist for this compound in medicinal chemistry or materials science?

Methodological Answer: The bromine and fluorine substituents make it a versatile intermediate for bioactive molecules. For example, it serves as a precursor for kinase inhibitors via Buchwald-Hartwig amination . In materials science, its electron-withdrawing groups enhance charge transport in organic semiconductors. Computational modeling (DFT) predicts HOMO/LUMO levels for optoelectronic applications, validated by UV-Vis and cyclic voltammetry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.